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Introduction
CX-6258 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting the

PIM kinase family.[1][2] The PIM (Provirus Integration site for Moloney murine leukemia virus)

kinases are a family of serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and

PIM-3.[2] These kinases are key regulators of cell survival, proliferation, and apoptosis, and

their overexpression is implicated in various hematological malignancies and solid tumors.[2][3]

CX-6258 is characterized as a pan-PIM kinase inhibitor, demonstrating high potency against all

three isoforms.[4][5] This guide provides a comparative overview of the selectivity profile of CX-
6258 hydrochloride against its primary targets and other kinases, supported by available

experimental data.

Data Presentation: Kinase Inhibition Profile of CX-
6258
The inhibitory activity of CX-6258 has been quantified against the three PIM kinase isoforms

and other select kinases. The half-maximal inhibitory concentration (IC50) values, which

represent the concentration of the inhibitor required to reduce kinase activity by 50%, are

summarized below. Lower IC50 values are indicative of higher potency.
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Kinase Target IC50 (nM) Comments

PIM-1 5 Primary Target[4][5][6][7]

PIM-2 25 Primary Target[4][5][6][7]

PIM-3 16 Primary Target[4][5][6][7]

Flt-3 134

Off-target activity noted. Fms-

like tyrosine kinase 3 (Flt-3) is

known to regulate PIM kinase

expression in leukemia.[1][2]

HASPIN Inhibition reported

Histone H3-associated protein

serine/threonine kinase

(HASPIN) is also inhibited, but

specific IC50 values are not

detailed in the provided

literature.[8]

Experimental Protocols
The determination of kinase inhibitory activity is crucial for establishing a compound's

selectivity profile. The IC50 values for CX-6258 against the PIM kinases were determined using

radiometric assays.

PIM Kinase Radiometric Assays[6]

Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-

³²P]ATP or [γ-³³P]ATP) onto a specific substrate peptide by the kinase. The amount of

radioactivity transferred to the substrate is inversely proportional to the inhibitory activity of

the compound being tested.

Enzymes: Recombinant human PIM-1, PIM-2, and PIM-3 kinases.

Substrate: A common substrate peptide, RSRHSSYPAGT, was utilized for all three PIM

kinase assays.

Assay Conditions:
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PIM-1 Assay: Conducted in the presence of 30 μM ATP.

PIM-2 Assay: Conducted in the presence of 5 μM ATP.

PIM-3 Assay: Conducted in the presence of 155 μM ATP.

Procedure:

The respective PIM kinase, the substrate peptide, and varying concentrations of CX-6258

were incubated in a reaction buffer.

The kinase reaction was initiated by the addition of radiolabeled ATP at the specified

concentrations.

Following incubation, the reaction was stopped, and the substrate was separated from the

free radiolabeled ATP.

The radioactivity incorporated into the substrate was quantified using a scintillation

counter.

IC50 values were calculated by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration.
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Assay Preparation

Kinase Reaction

Detection & Analysis

Prepare Reagents:
- Kinase (PIM-1/2/3)
- Substrate Peptide
- Radiolabeled ATP
- CX-6258 dilutions

Aliquot reagents into
assay plate

Initiate reaction by
adding radiolabeled ATP

Incubate at constant
temperature

Stop reaction

Separate substrate from
free ATP

Quantify radioactivity
(Scintillation Counting)

Calculate % Inhibition
and determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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